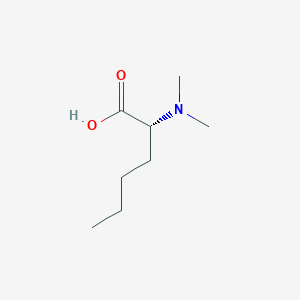

(2R)-2-(Dimethylamino)hexanoic acid

Description

Significance of (2R)-2-(Dimethylamino)hexanoic Acid in Stereoselective Synthesis

This compound is a specific chiral α-amino acid that holds considerable importance in the realm of stereoselective synthesis. This technique aims to produce a specific stereoisomer of a product, a critical consideration in drug development where different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different biological activities. hilarispublisher.com The (2R) designation in its name specifies the absolute configuration at the chiral center, indicating a particular three-dimensional arrangement of the atoms.

The utility of compounds like this compound lies in their ability to act as chiral auxiliaries or synthons. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to guide the formation of a new stereocenter with a desired configuration. After the stereoselective reaction, the auxiliary can be removed and ideally recycled. While specific documented uses of this compound as a chiral auxiliary in high-impact syntheses are not broadly detailed in the provided search results, the structural motif of a chiral α-amino acid with a tertiary amine is a well-established platform for such applications.

The presence of both a carboxylic acid and a tertiary amine group provides multiple points for chemical modification, allowing for its incorporation into a variety of synthetic routes. For instance, natural α-amino acids can be used as starting materials for the synthesis of other chiral amines by modifying the carboxylic acid group. mdpi.com

Overview of Chirality in Organic Synthesis and Its Relevance to this compound

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in two mirror-image forms that cannot be superimposed on each other, much like a person's left and right hands. libretexts.orgnumberanalytics.com These non-superimposable mirror images are called enantiomers. hilarispublisher.com The presence of a chiral center, typically a carbon atom bonded to four different groups, is a common cause of chirality in organic molecules. quora.com

The significance of chirality in organic chemistry, and by extension to this compound, cannot be overstated. Approximately half of all pharmaceuticals are chiral compounds, and in many cases, only one of the enantiomers provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. numberanalytics.comontosight.ai A classic and tragic example is the drug thalidomide, where one enantiomer was effective against morning sickness, while the other was teratogenic, causing severe birth defects. numberanalytics.com

Therefore, the ability to synthesize a single, desired enantiomer of a chiral molecule is a primary goal of modern organic synthesis, a process known as asymmetric or stereoselective synthesis. hilarispublisher.comontosight.ai Chiral molecules like this compound are instrumental in achieving this goal. They can be used as chiral catalysts or as starting materials to ensure that the final product is obtained with the correct stereochemistry. hilarispublisher.com The specific "R" configuration of this compound makes it a valuable tool for chemists aiming to build complex molecules with a defined three-dimensional structure.

Compound Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(2R)-2-(dimethylamino)hexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-4-5-6-7(8(10)11)9(2)3/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 |

InChI Key |

CXLSDGHWWXDHEE-SSDOTTSWSA-N |

Isomeric SMILES |

CCCC[C@H](C(=O)O)N(C)C |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r 2 Dimethylamino Hexanoic Acid

Enantioselective Synthesis Strategies

The creation of the chiral center at the α-position of (2R)-2-(Dimethylamino)hexanoic acid is the key challenge in its synthesis. Modern organic synthesis offers a toolkit of enantioselective methods to achieve this, broadly categorized into catalytic and stoichiometric approaches.

Asymmetric Catalysis Approaches

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient and elegant strategy. This can be further divided into transition-metal catalysis, organocatalysis, and biocatalysis.

Transition-metal catalysis is a powerful tool for the formation of C-C and C-N bonds in an asymmetric fashion. While a direct, one-step synthesis of this compound using this method is not extensively documented, related transformations provide a clear blueprint. One of the most successful approaches for the synthesis of α-amino acids involves the use of chiral transition metal complexes to control the stereochemical outcome of alkylation or amination reactions.

A notable example is the use of Ni(II) complexes of Schiff bases derived from a chiral ligand and an amino acid such as glycine (B1666218) or alanine. These complexes can be deprotonated to form a nucleophilic enolate, which then reacts with an alkyl halide. The chiral ligand, often derived from an amino acid like proline, directs the approach of the electrophile to one face of the enolate, leading to the formation of one enantiomer of the product in excess.

For the synthesis of this compound, a plausible route would involve the alkylation of a Ni(II) complex of a glycine Schiff base with a butyl halide, followed by N,N-dimethylation. The stereoselectivity of the alkylation is controlled by the chiral ligand. Subsequent hydrolysis of the complex would release the desired α-amino acid. The dimethylamino group could be introduced either before or after the key asymmetric alkylation step.

| Catalyst/Ligand System | Substrate | Electrophile | Diastereomeric/Enantiomeric Excess |

| Ni(II)-complex of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Glycine Schiff base | Butyl iodide | High (expected) |

| Chiral Rhodium-phosphine complexes | α-Acetamidoacrylate | H₂ | >95% ee (for related systems) |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. mdpi.com For the synthesis of α-amino acids, chiral phase-transfer catalysts or Brønsted acids are often employed.

A potential organocatalytic approach to this compound could involve the asymmetric alkylation of a glycine derivative under phase-transfer conditions. A chiral quaternary ammonium (B1175870) salt, derived from cinchona alkaloids, for example, can form a chiral ion pair with the enolate of the glycine derivative, shielding one face and directing the alkylating agent to the other.

Another strategy is the use of chiral Brønsted acids to catalyze the addition of nucleophiles to imines. While this is more common for the synthesis of α-arylglycines, it highlights the potential of organocatalysis in controlling stereochemistry at the α-position of amino acids.

Biocatalysis leverages the high selectivity of enzymes to perform chiral transformations. nih.gov For the synthesis of this compound, enzymatic kinetic resolution of a racemic mixture of the corresponding ester or amide is a viable strategy. nih.gov

In this approach, a racemic mixture of a derivative of 2-(dimethylamino)hexanoic acid, such as its methyl ester, is treated with an enzyme, typically a lipase (B570770) or a protease. The enzyme will selectively catalyze the hydrolysis of one enantiomer, for instance, the (S)-enantiomer, leaving the unreacted (R)-enantiomer in high enantiomeric excess. The hydrolyzed acid and the unreacted ester can then be separated.

A more advanced approach is dynamic kinetic resolution (DKR). In DKR, the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. nih.govrsc.org This often involves combining an enzyme with a chemical racemization agent. nih.gov

| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (of unreacted substrate) |

| Lipase B from Candida antarctica (CAL-B) | Racemic methyl 2-(dimethylamino)hexanoate | Kinetic Resolution (Hydrolysis) | >99% (expected) |

| Penicillin G Acylase | Racemic N-phenylacetyl-2-(dimethylamino)hexanoic acid | Kinetic Resolution (Hydrolysis) | High (expected) |

This table presents expected outcomes based on the known selectivity of these enzymes for similar substrates.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. nih.govrsc.org A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is removed. rsc.org

For the synthesis of this compound, a common strategy involves the use of Evans oxazolidinone auxiliaries or pseudoephedrine-based auxiliaries. rsc.orgtcichemicals.com The general approach involves the acylation of the chiral auxiliary with hexanoyl chloride to form an N-acyl derivative. This derivative is then enolized with a strong base, and the resulting enolate is asymmetrically alkylated with a methylating agent. The chiral auxiliary is then cleaved to yield the desired α-methylated carboxylic acid, which can be further converted to the target compound.

Alternatively, and more directly for α-amino acid synthesis, a chiral auxiliary can be attached to a glycine derivative. For example, a chiral oxazolidinone can be N-acylated with bromoacetyl bromide. The resulting N-(bromoacetyl)oxazolidinone can then undergo nucleophilic substitution with dimethylamine (B145610) to introduce the dimethylamino group. Subsequent asymmetric alkylation of the enolate with butyl bromide would introduce the butyl side chain. Finally, cleavage of the chiral auxiliary would yield this compound.

A notable chiral auxiliary that has shown great utility in the asymmetric synthesis of α-amino acids is pseudoephenamine. tcichemicals.com It allows for highly diastereoselective alkylations of derived amides. tcichemicals.com

| Chiral Auxiliary | Diastereomeric Excess of Alkylation |

| (1R,2R)-Pseudoephenamine | >95% |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | >98% |

Data is representative for the alkylation of related N-acyl derivatives.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comddugu.ac.in For the synthesis of this compound, a suitable starting material would be a chiral α-amino acid with a functional group in its side chain that can be elaborated to a butyl group.

For instance, L-aspartic acid or L-glutamic acid could serve as starting points. The synthesis would involve protection of the amino and α-carboxyl groups, followed by reduction of the side-chain carboxyl group to an alcohol. This alcohol could then be converted to a leaving group (e.g., a tosylate or a halide) and subsequently displaced by a propyl nucleophile (e.g., propylmagnesium bromide) in a cuprate-mediated reaction to form the butyl side chain. The final steps would involve N,N-dimethylation of the α-amino group and deprotection to yield the target molecule. The stereochemistry at the α-carbon is retained from the starting amino acid.

Another potential chiral pool starting material is (R)-2-aminocaproic acid (D-norleucine). Direct N,N-dimethylation of this amino acid, for example, via the Eschweiler-Clarke reaction, would provide a straightforward route to the target compound.

Chiral Resolution Techniques for Racemic Mixtures

When a racemic mixture of 2-(Dimethylamino)hexanoic acid is synthesized, chiral resolution becomes necessary to isolate the desired (2R)-enantiomer. Several techniques are available for this purpose, each with its own advantages and limitations.

Diastereomeric Salt Formation and Crystallization

A classical and widely used method for resolving racemic acids and bases is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

For a racemic mixture of an N-alkylated amino acid, a chiral base or acid can be used as the resolving agent. For example, racemic N-benzyl α-amino acids have been resolved using a lipophilic chiral cobalt(III) salen complex. researchgate.net The choice of solvent is crucial in this process, as it can significantly influence the solubility of the diastereomeric salts and thus the efficiency of the resolution. researchgate.net In some cases, a solvent switch method can be employed to crystallize both diastereomers from the same mother liquor using a single resolving agent. researchgate.net

| Resolving Agent | Target Compound Type | Key Principle |

| Chiral Acids/Bases (e.g., Tartaric Acid Derivatives) libretexts.org | Racemic Amines/Acids | Formation of diastereomeric salts with different solubilities. libretexts.org |

| Chiral Metal Complexes (e.g., Co(III) Salen) researchgate.net | Racemic N-benzyl α-amino acids | Differential coordination and precipitation. researchgate.net |

Attrition-Enhanced Chiral Resolution (Viedma Ripening)

Viedma ripening is a deracemization technique where a slurry of a racemic conglomerate is subjected to grinding in the presence of a racemizing agent. wikipedia.org This process leads to the conversion of the entire solid phase to a single enantiomer. wikipedia.org This method has been successfully applied to amino acids and their derivatives. researchgate.net

For Viedma ripening to be applicable, the target compound must crystallize as a conglomerate (a mechanical mixture of enantiopure crystals) and be able to racemize in solution. While many amino acids form racemic compounds, some can be converted into salts that crystallize as conglomerates, making them amenable to Viedma ripening. researchgate.net This technique offers the potential for a complete conversion of a racemate to a single enantiomer.

Enantioselective Liquid-Liquid Extraction (ELLE)

Enantioselective liquid-liquid extraction (ELLE) is a separation technique based on the differential partitioning of enantiomers between two immiscible liquid phases. This is achieved by using a chiral selector dissolved in one of the phases.

For amino acids, various chiral selectors have been investigated. For example, N-n-alkyl-L-proline derivatives in the presence of copper(II) ions have been used for the enantioselective extraction of neutral DL-amino acids. acs.orgosti.gov A chiral ketone has also been shown to be an effective extractant for the enantioselective liquid-liquid extraction of underivatized amino acids. nih.govacs.org The efficiency of the extraction depends on factors such as the choice of solvent, the concentration of the chiral selector, and the pH of the aqueous phase.

| Chiral Selector | Target Compound Type | Key Principle |

| N-n-alkyl-L-proline/Cu(II) acs.orgosti.gov | Neutral DL-amino acids | Formation of diastereomeric metal complexes with different partition coefficients. acs.orgosti.gov |

| Chiral Ketone nih.govacs.org | Underivatized amino acids | Formation of transient diastereomeric imines with different partitioning behavior. nih.govacs.org |

Racemization Strategies for Enhanced Resolution Yields

The maximum yield for a classical resolution is 50% for the desired enantiomer. To overcome this limitation, dynamic kinetic resolution (DKR) combines the resolution process with in situ racemization of the undesired enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer.

For amino acids and their derivatives, various racemization strategies have been developed. Aldehyde-based racemization has been used in the DKR of N-heterocyclic α-amino esters. researchgate.net Biocatalytic methods, employing enzymes like transaminases, can also facilitate dynamic kinetic resolution with high diastereo- and enantioselectivity for the synthesis of β-branched aromatic amino acids. nih.gov Furthermore, palladium nanocatalysts have been employed for the racemization of primary amines in DKR processes. acs.org The choice of racemization catalyst and conditions is critical to ensure compatibility with the resolution method.

| Racemization Method | Compound Type | Associated Resolution Technique |

| Aldehyde-based researchgate.net | N-heterocyclic α-amino esters | Enzymatic acylation |

| Biocatalytic (Transaminases) nih.gov | β-branched aromatic α-ketoacids | Transamination |

| Palladium Nanocatalysts acs.org | Primary amines | Enzymatic resolution |

General Synthetic Protocols for Structurally Related Amino Acid Derivatives

The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone of modern organic and medicinal chemistry. nih.govnature.com These compounds serve as vital building blocks for pharmaceuticals, agrochemicals, and materials science. wiley.comnih.gov While direct synthetic routes to this compound are specific, a number of robust and versatile protocols have been established for the asymmetric synthesis of structurally related α-amino acid derivatives. nih.govstudysmarter.co.uk These methodologies provide general frameworks that can often be adapted to produce a wide array of non-proteinogenic amino acids with high optical purity. nih.govwiley.com Key strategies include asymmetric reductive amination, catalytic phase-transfer alkylation, and transition metal-catalyzed hydrogenations and cross-coupling reactions.

Asymmetric Reductive Amination of α-Keto Acids

Asymmetric reductive amination represents one of the most direct and atom-economical methods for converting α-keto acids into α-amino acids. wikipedia.orgacs.org This approach mimics the biosynthetic pathway where enzymes like glutamate (B1630785) dehydrogenase catalyze the conversion of α-ketoglutarate to glutamate. wikipedia.orgnih.gov In chemical synthesis, the process involves the condensation of an α-keto acid with an amine source, followed by an enantioselective reduction of the resulting imine intermediate. acs.orglibretexts.org

Recent advancements have focused on the development of highly efficient chiral catalysts that can facilitate this transformation with high stereocontrol. For instance, iridium-based catalysts have shown significant promise. A study described the use of a Cp*Ir complex with a chiral N-(2-picolyl)sulfonamidato ligand for the direct asymmetric reductive amination of various α-keto acids. acs.org Using formic acid as a convenient hydrogen source and optically active 2-phenylglycinol as the aminating agent, this system provides access to a range of unprotected α-amino acids in high yields and excellent enantiomeric excess (ee). acs.org

The general applicability of this method to aliphatic α-keto acids suggests its potential for synthesizing precursors to compounds like this compound. acs.org The reaction proceeds under mild conditions and demonstrates broad substrate scope, as detailed in the table below. acs.org

| α-Keto Acid Substrate | Amino Acid Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Oxovaleric acid | Norvaline | 84 | 97 |

| 2-Oxohexanoic acid | Norleucine | 77 | 99 |

| 2-Oxo-4-phenylbutyric acid | Homophenylalanine | 85 | 97 |

| 2-Oxo-3-methylbutanoic acid | Valine | 80 | 98 |

Catalytic Asymmetric Phase-Transfer Alkylation

The catalytic enantioselective alkylation of glycine Schiff base esters using phase-transfer catalysis (PTC) is a powerful method for constructing α-amino acids. acs.org This technique typically involves the use of a glycine derivative, such as the benzophenone (B1666685) imine of glycine tert-butyl ester, which can be deprotonated to form a nucleophilic enolate. acs.org The reaction is carried out in a biphasic system (e.g., organic solvent and aqueous base), where a chiral phase-transfer catalyst transports the enolate into the organic phase to react with an alkylating agent. acs.org

Cinchona alkaloids are frequently employed as the chiral catalysts in these reactions. acs.org Significant improvements in enantioselectivity have been achieved through the in situ O-alkylation of the Cinchona quaternary ammonium salt catalyst. acs.org This method is highly versatile, allowing for the introduction of a wide variety of alkyl side chains, making it a valuable tool for synthesizing unnatural α-amino acids. nih.govacs.org The products are typically obtained in high yields and with good to excellent enantioselectivities. acs.org

| Alkylating Agent (R-X) | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Benzyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CH₂Cl₂ | 95 | 99 |

| Allyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CH₂Cl₂/Toluene | 98 | 96 |

| n-Butyl iodide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CH₂Cl₂ | 85 | 90 |

| Propargyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CH₂Cl₂ | 85 | 91 |

Other Notable Asymmetric Syntheses

Several other methodologies have been established for the asymmetric synthesis of α-amino acid derivatives, each with its own advantages. nih.govnih.gov

Asymmetric Hydrogenation : The enantioselective hydrogenation of prochiral dehydroamino acid derivatives is a widely used industrial method, famously applied in the synthesis of L-DOPA. libretexts.org This method relies on chiral transition-metal catalysts (e.g., Rhodium or Ruthenium complexes) to deliver hydrogen across the double bond with high stereospecificity. nih.gov

Nickel-Catalyzed Cross-Coupling : A more recent development involves the enantioconvergent coupling of racemic α-halo-α-amino acid derivatives with organozinc reagents. nih.gov This method, utilizing a chiral nickel catalyst, is tolerant of a broad array of functional groups and proceeds under mild conditions, offering a complementary approach to traditional methods. nih.gov

N-H Insertion Reactions : The cooperative catalysis by an achiral dirhodium(II) complex and a chiral spiro phosphoric acid enables the highly enantioselective N-H insertion of vinyldiazoacetates into carbamates. rsc.org This protocol provides efficient access to α-alkenyl α-amino acid derivatives with high yields and excellent enantioselectivity under neutral conditions. rsc.org

These diverse synthetic strategies underscore the significant progress in the field, providing chemists with a powerful toolkit for the construction of a vast range of structurally complex and optically active amino acid derivatives. nih.govstudysmarter.co.uk

Stereochemical Analysis and Enantiomeric Purity Determination

Chromatographic Methods for Enantiomeric Excess (ee) Determination

Chromatographic techniques are powerful tools for separating and quantifying the enantiomers of chiral compounds. ic.ac.ukmdpi.com These methods rely on the differential interaction of the enantiomers with a chiral environment, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds, including amino acids and their derivatives. koreascience.krbgb-analytik.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus their separation. bgb-analytik.compreprints.org The enantiomer that forms a less stable transient diastereomeric complex with the CSP elutes first, while the one forming a more stable complex is retained longer. preprints.org

Several types of CSPs are commercially available and have been successfully employed for the enantiomeric resolution of amino acids. These include polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type phases, cyclodextrin-based phases, and crown ether-based stationary phases. preprints.orgnih.govsigmaaldrich.com The choice of CSP and the mobile phase composition are critical for achieving optimal separation. For instance, the separation of amino acid enantiomers has been achieved on CSPs derived from cellulose or amylose trisphenylcarbamate. koreascience.kr In some cases, pre-column derivatization of the amino acid with a suitable reagent can enhance detectability and improve the separation efficiency. researchgate.net The development of an HPLC method for determining the enantiomeric purity of a chiral compound often involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature. researchgate.net

Table 1: Chiral HPLC Parameters for Amino Acid Enantioseparation

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Chiral Stationary Phase | The chiral selector immobilized on the support material. | Polysaccharide-based (Cellulose, Amylose), Pirkle-type, Cyclodextrin-based, Crown ether-based |

| Mobile Phase | The solvent that carries the analyte through the column. | Mixtures of n-hexane, ethanol, isopropanol; may contain additives like triethylamine. |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 2.0 mL/min |

| Detection | The method used to detect the separated enantiomers. | UV/Vis, Optical Rotation (OR) |

| Column Temperature | The temperature at which the separation is performed. | Ambient to 40°C |

Gas chromatography (GC) with a chiral stationary phase is another effective method for the enantiomeric separation of volatile and thermally stable compounds. ic.ac.uk For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility. The resulting derivatives are then separated on a GC column containing a chiral selector.

The separation mechanism in chiral GC is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. bgb-analytik.com Cyclodextrin derivatives are commonly used as chiral stationary phases in GC. nih.govnih.gov For example, a study on the separation of 2-pentanol (B3026449) enantiomers utilized a β-cyclodextrin-based chiral stationary phase. nih.govnih.gov The choice of the specific chiral column is crucial for achieving baseline separation of the enantiomers. nih.gov Method development involves optimizing parameters such as the temperature program, carrier gas flow rate, and injection mode. nih.gov

To enhance the sensitivity and selectivity of HPLC analysis, especially for compounds lacking a strong chromophore, derivatization with fluorescent reagents is a common strategy. koreascience.krfujifilm.com When dealing with enantiomers, chiral derivatizing agents can be used to convert the enantiomeric pair into diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column. fujifilm.comnih.gov

Alternatively, derivatization with a fluorescent tag that does not introduce a new chiral center can be followed by separation on a chiral stationary phase. koreascience.kr Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with amino groups to produce highly fluorescent derivatives. koreascience.krfujifilm.com This approach has been successfully used for the enantiomeric resolution of various α-amino acids. koreascience.kr The selection of the derivatizing reagent and the optimization of the reaction conditions are critical for achieving complete derivatization and obtaining stable products. nih.govddtjournal.com The use of fluorescent derivatization significantly improves the detection limits, allowing for the analysis of trace amounts of amino acids. rsc.org

Table 2: Common Fluorescent Derivatization Reagents for Amino Acids

| Reagent | Abbreviation | Functional Group Targeted |

|---|---|---|

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Primary and secondary amines |

| o-phthalaldehyde | OPA | Primary amines (in the presence of a thiol) |

| Fluorenylmethyloxycarbonylchloride | FMOC-Cl | Primary and secondary amines |

| Dansyl chloride | Dns-Cl | Primary and secondary amines, phenols |

Spectroscopic Techniques for Enantiomeric Characterization

Spectroscopic methods offer alternative and often rapid approaches for the determination of enantiomeric purity. These techniques are based on the differential interaction of enantiomers with polarized light or other chiral environments.

Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. Enantiomers exhibit mirror-image CD spectra, a property that can be used for their quantification. researchgate.netresearchgate.net The intensity of the CD signal is directly proportional to the concentration of the enantiomer, allowing for the determination of the enantiomeric excess in a mixture. nih.govresearchgate.net This method has been successfully applied to the quantitative analysis of enantiomeric mixtures of amino acids. nih.govroyalsocietypublishing.org

Exciton-Coupled Circular Dichroism (ECCD) is a sensitive method that can be used when a molecule contains two or more chromophores that are spatially close and oriented in a helical fashion. acs.org This interaction between the chromophores leads to a characteristic bisignate CD signal. acs.org While not always directly applicable to simple amino acids, derivatization with a suitable chromophore can induce an ECCD signal, providing information about the absolute configuration and enantiomeric excess. acs.org

Near-Infrared (NIR) spectroscopy has emerged as a rapid and non-destructive technique for the quantitative analysis of various substances, including the determination of enantiomeric compositions of amino acids. nih.govrsc.org This method can be used to measure the diastereomeric interactions between the enantiomers of an analyte and an added chiral compound, such as a carbohydrate. nih.gov The resulting subtle differences in the NIR spectra can be correlated with the enantiomeric excess using chemometric methods like partial least-squares (PLS) analysis. nih.gov

Studies have shown that NIR spectroscopy can be used to quantify amino acids in various matrices. digitellinc.commdpi.com The development of robust calibration models is essential for accurate quantification. digitellinc.commdpi.com This technique holds promise for real-time monitoring of changes in enantiomeric excess during chemical reactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules. For chiral molecules such as (2R)-2-(Dimethylamino)hexanoic acid, standard NMR techniques alone are often insufficient to differentiate between enantiomers as they are spectroscopically identical in an achiral environment. To overcome this, two primary strategies are employed: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Alternatively, the use of a chiral solvating agent can induce a diastereomeric environment around the enantiomers through the formation of transient, non-covalent complexes. This interaction results in a temporary difference in the magnetic environment of the enantiomers, leading to the resolution of their signals in the NMR spectrum. An example of a suitable chiral solvating agent for N,N-dimethylated amino acids is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol. The addition of this agent to a solution of racemic 2-(Dimethylamino)hexanoic acid would be expected to cause a separation of the NMR signals corresponding to the (R) and (S) enantiomers.

A hypothetical ¹H NMR spectrum of a mixture of the (2R) and (2S) enantiomers of 2-(Dimethylamino)hexanoic acid in the presence of a chiral solvating agent might exhibit the following characteristics:

| Proton Assignment | Expected Chemical Shift (ppm) for (2R)-enantiomer | Expected Chemical Shift (ppm) for (2S)-enantiomer |

| N(CH₃)₂ | Singlet, resolved | Singlet, resolved |

| α-CH | Multiplet, resolved | Multiplet, resolved |

| β-CH₂ | Multiplet | Multiplet |

| γ-CH₂ | Multiplet | Multiplet |

| δ-CH₂ | Multiplet | Multiplet |

| ε-CH₃ | Triplet | Triplet |

This table is illustrative and based on general principles of NMR spectroscopy with chiral solvating agents. Actual chemical shifts would need to be determined experimentally.

Optical Rotation Measurement

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions of concentration, solvent, temperature, and wavelength of light. The specific rotation, [α], is a standardized measure of this property.

For this compound, the "R" designation refers to its absolute configuration as determined by the Cahn-Ingold-Prelog priority rules. However, the direction of optical rotation (dextrorotatory (+) or levorotatory (-)) is an experimentally determined value and cannot be predicted from the R/S nomenclature alone.

While a specific, experimentally determined optical rotation value for this compound is not found in readily accessible literature, it is expected to have a specific rotation of equal magnitude but opposite sign to its enantiomer, (2S)-2-(Dimethylamino)hexanoic acid. The measurement is typically performed using a polarimeter and reported with the solvent and temperature conditions. For example, if the specific rotation of the (S)-enantiomer were found to be +X°, the specific rotation of the (R)-enantiomer would be -X° under the same measurement conditions.

The enantiomeric excess (ee) or optical purity of a sample of this compound can be determined by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer:

% ee = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

A hypothetical data set for the optical rotation measurement might look as follows:

| Parameter | Value |

| Compound | This compound |

| Concentration (c) | 1 g/100 mL |

| Solvent | Methanol (B129727) |

| Temperature (T) | 20 °C |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Path Length (l) | 1 dm |

| Observed Rotation (αobs) | To be determined experimentally |

| Specific Rotation ([α]Tλ) | To be determined experimentally |

This table represents the parameters required for an optical rotation measurement. The actual values for observed and specific rotation are not currently available in public literature.

Derivatization and Chemical Transformations of 2r 2 Dimethylamino Hexanoic Acid

Esterification Reactions and Their Stereochemical Outcomes

The carboxylic acid group of (2R)-2-(Dimethylamino)hexanoic acid can be readily converted to its corresponding esters through various established methods. The most common method is the Fischer esterification, which involves reacting the acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

A primary example of this transformation is the formation of methyl (2R)-2-(dimethylamino)hexanoate. princeton.edu Under standard esterification conditions, the reaction proceeds without affecting the stereochemistry at the C2 chiral center. This is because the reaction mechanism does not involve the breaking of any bonds connected to the asymmetric carbon atom. The integrity of the (R)-configuration is therefore preserved, making this a reliable method for producing chiral ester derivatives.

The general reaction can be summarized as: this compound + R'OH --(H+)--> (2R)-2-(Dimethylamino)hexanoate-R' + H₂O

The resulting esters are often more volatile and less polar than the parent carboxylic acid, which can be advantageous for purification or for their use in subsequent non-aqueous reactions.

Table 1: Representative Ester of this compound

| Ester Name | Formula | Molecular Weight | Source |

| Methyl (2R)-2-(dimethylamino)hexanoate | C₉H₁₉NO₂ | 173.25 g/mol | princeton.edu |

Functionalization of the Hexanoic Acid Backbone

Beyond modifications at the carboxyl group, the hexanoic acid backbone itself can be functionalized to introduce structural diversity. While specific examples for this compound are not extensively documented, strategies applied to other hexanoic acid derivatives illustrate the potential transformations.

One approach is isotopic labeling, such as the synthesis of hexanoic acid-2,2-d₂, where the alpha-protons are replaced with deuterium. thieme-connect.com This type of modification is crucial for mechanistic studies and metabolic tracing. Another strategy involves introducing substituents along the alkyl chain. For instance, derivatives like 5,5-dimethylhexanoic acid nih.gov and 2-ethylhexanoic acid acs.org demonstrate that the carbon skeleton can be modified prior to or after the introduction of the amino group.

Furthermore, functional groups can be introduced at various positions. The development of 2-mercaptohexanoic acid derivatives as enzyme inhibitors highlights that the C2 position can be a site for diverse functionalization. acs.org These examples suggest that the hexyl chain of this compound is a target for synthetic modification, potentially leading to derivatives with altered physical properties or biological activities.

Table 3: Examples of Hexanoic Acid Backbone Functionalization

| Derivative Name | Type of Functionalization | Source |

| Hexanoic acid-2,2-d₂ | Isotopic Labeling | thieme-connect.com |

| 5,5-dimethylhexanoic acid | Alkyl Substitution | nih.gov |

| 2-ethylhexanoic acid | Alkyl Substitution | acs.org |

| 2-mercaptohexanoic acid derivatives | Heteroatom Substitution | acs.org |

Decarboxylative Transformations

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a powerful transformation for converting abundant amino acids into valuable amine derivatives. princeton.eduacs.org Classical methods like the Hunsdiecker reaction, which converts silver salts of carboxylic acids to organic halides, are generally not suitable for α-amino acids due to incompatibility with the free amino group. sciencemadness.orgwikipedia.orgbyjus.com

However, modern synthetic methods, particularly those employing photoredox catalysis, have enabled a wide range of decarboxylative functionalizations of α-amino acids under mild conditions. nih.gov These reactions proceed through the single-electron oxidation of the carboxylate, which triggers the loss of CO₂ to form an α-amino radical. princeton.edunih.gov This highly reactive radical intermediate can then be intercepted by various coupling partners.

Key decarboxylative transformations applicable to α-amino acids include:

Decarboxylative Arylation: Coupling the α-amino radical with an aryl halide or arene to form benzylic amines. This is often achieved using a dual catalyst system, such as an iridium photocatalyst combined with a nickel catalyst. nih.govacs.org

Decarboxylative Allylation: Reaction with allylic electrophiles to produce homoallylic amines, which are important synthetic building blocks. nih.gov

Decarboxylative Reduction: The carboxyl group is removed and replaced with a hydrogen atom. This can be achieved using various methods, including those promoted by triflic anhydride (B1165640) or via N-bromosuccinimide followed by reduction. thieme-connect.comacs.org

These advanced methods allow for the conversion of the this compound scaffold into a variety of chiral amines, effectively using the carboxyl group as a leaving group to forge new carbon-carbon or carbon-heteroatom bonds. acs.org

Role of 2r 2 Dimethylamino Hexanoic Acid in Asymmetric Catalysis and Organic Synthesis

As a Chiral Building Block for Complex Molecules

The utility of a chiral molecule as a building block lies in its ability to be incorporated into a larger, more complex structure, thereby imparting its inherent chirality. An extensive review of the scientific literature reveals limited specific examples of (2R)-2-(Dimethylamino)hexanoic acid being used as a foundational chiral building block for the synthesis of complex molecules.

Synthesis of Chiral Amino Acid Derivatives

The modification of existing amino acids to create novel, non-proteinogenic amino acid derivatives is a crucial strategy in medicinal chemistry and materials science. However, research detailing the use of this compound as a starting material for the synthesis of other chiral amino acid derivatives is not extensively documented in publicly available scientific literature.

Applications in Heterocyclic Synthesis

Heterocyclic compounds, which contain rings with at least one heteroatom, are ubiquitous in pharmaceuticals and natural products. Chiral amino acids often serve as valuable precursors for the enantioselective synthesis of these structures. Despite this general trend, specific applications of this compound in the synthesis of heterocyclic compounds are not well-documented in the current body of scientific research.

As a Chiral Auxiliary in Stereoselective Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. A thorough search of chemical databases and academic journals did not yield specific studies where this compound is employed as a chiral auxiliary to control the stereochemical outcome of reactions.

As a Ligand in Transition-Metal Catalysis

The formation of chiral complexes between a metal center and a chiral ligand is a cornerstone of asymmetric catalysis. These catalysts are instrumental in a vast array of enantioselective transformations. While amino acid-derived ligands are common, the use of this compound as a ligand in transition-metal catalysis is not a widely reported application in the scientific literature.

Role in Organocatalysis

Computational Chemistry and Mechanistic Insights

Molecular Modeling Studies

Molecular modeling of (2R)-2-(Dimethylamino)hexanoic acid and related N,N-dimethylated amino acids provides a virtual framework to investigate their electronic and structural characteristics. These studies often employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate a variety of molecular descriptors.

While specific molecular modeling studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally similar N,N-dimethylated amino acids and other non-canonical amino acids. nih.govacs.org For instance, modeling is used to determine properties like molecular electrostatic potential, which is crucial for understanding intermolecular interactions. acs.org

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape and solvation of this compound. These simulations track the movement of atoms over time, providing a dynamic picture of the molecule's behavior in different environments. Such studies are valuable for predicting how the molecule might interact with biological targets or other chemical species.

Table 1: Calculated Molecular Descriptors for a Representative N,N-Dimethylated Amino Acid (Note: Data is representative and based on general values for similar compounds, as specific data for this compound is not available in the cited literature.)

| Property | Value | Method |

| Molecular Weight | 159.23 g/mol | - |

| XLogP3 | 1.3 | - |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 5 | - |

Conformational Analysis

The conformational flexibility of this compound is a key determinant of its chemical and biological activity. The presence of a dimethylamino group at the alpha-carbon introduces specific steric and electronic effects that influence the preferred three-dimensional structure.

Conformational analysis of related molecules, such as N-acetyl-L-alanine N',N'-dimethylamide, reveals that the presence of a C-terminal tertiary amide group influences the peptide backbone to favor extended conformations. nih.gov This suggests that the dimethylamino group in this compound would also play a significant role in dictating its conformational preferences. The repulsion between the bulky dimethylamino group and the carboxylic acid and hexyl side chain likely restricts the rotation around the N-Cα and Cα-C bonds.

Computational methods can be used to generate a potential energy surface, mapping the energy of the molecule as a function of its dihedral angles. This allows for the identification of low-energy, stable conformations. For this compound, the key dihedral angles would be those defining the orientation of the dimethylamino, carboxyl, and hexyl groups relative to each other.

Table 2: Hypothetical Low-Energy Conformers of this compound (Note: This table is illustrative and based on general principles of conformational analysis for amino acids, as specific data for the target compound is not available.)

| Conformer | Dihedral Angle (φ, N-Cα) | Dihedral Angle (ψ, Cα-C) | Relative Energy (kcal/mol) |

| 1 | -150° | 150° | 0.0 |

| 2 | -60° | -45° | 1.2 |

| 3 | 60° | 60° | 2.5 |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms involving this compound is crucial for its synthesis and for predicting its reactivity. Computational chemistry can be used to model reaction pathways, identify transition states, and calculate activation energies.

One of the key reactions related to this compound is its formation via N,N-dimethylation of a precursor amino acid. The mechanism of N-methylation and N,N-dimethylation of amino acids can occur under various conditions, and sometimes as an artifact of certain analytical procedures, such as derivatization with diazomethane. nih.gov

Mechanistic studies on related reactions, such as the decarboxylative coupling of α-amino acids, suggest the formation of radical intermediates. acs.org In the context of synthesizing molecules like this compound, understanding the mechanism of C-N bond formation is critical. For instance, in the reductive amination of α-ketoacids, a key step is the formation of an imine or iminium ion intermediate, which is then reduced.

Computational studies can elucidate the electronic structure of intermediates and transition states, helping to explain the observed regioselectivity and stereoselectivity of such reactions. youtube.com

Stereoselectivity Prediction and Design

The "(2R)-" designation in the compound's name indicates a specific stereochemistry at the alpha-carbon. The synthesis of enantiomerically pure N-substituted α-amino acids is a significant challenge in organic chemistry.

Computational methods can aid in the design of stereoselective syntheses. For example, by modeling the interaction of a substrate with a chiral catalyst, it is possible to predict which enantiomer of the product will be favored. This is particularly relevant in biocatalysis, where enzymes like imine reductases are used for the asymmetric synthesis of N-substituted α-amino esters. These enzymes can exhibit high enantioselectivity, and computational modeling can help to understand the origin of this selectivity and to engineer enzymes with improved properties.

The prediction of stereoselectivity often involves calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The product distribution is then predicted based on the Boltzmann distribution of these transition state energies. For the synthesis of this compound, this could involve modeling the approach of a reducing agent to a chiral iminium ion intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.